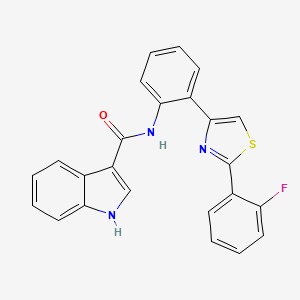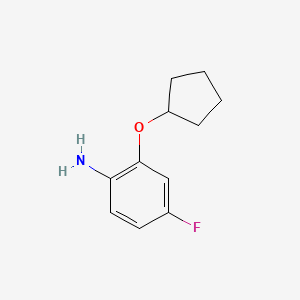
2-(Cyclopentyloxy)-4-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentyloxy)-4-fluoroaniline (CPAF) is an aromatic amine that has been studied extensively for its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. CPAF is a highly versatile compound that has been used in a variety of fields, including drug discovery, organic synthesis, and nanotechnology.
Applications De Recherche Scientifique
Fluorescent Probes and Imaging Agents
A notable application involves the development of fluorescent probes for biological and environmental sensing. One study details an intramolecular charge transfer (ICT)-based fluorescent probe designed for the detection of hydrazine (N2H4), a substance widely used in industries but harmful to ecosystems and human health. The probe, characterized by low cytotoxicity, high cell permeability, a large Stokes shift, and a low detection limit, proves effective for quantitative determination in environmental water systems and for fluorescence imaging in biological samples, including HeLa cells and zebrafish (Meiqing Zhu et al., 2019).
Drug Delivery and Therapeutic Applications
Another application is in drug delivery, where the development of near-IR uncaging strategies based on cyanine photochemistry facilitates the controlled release of therapeutic agents. These strategies enable spatial and temporal control over drug delivery, utilizing low-intensity near-IR light for activation, which is compatible with biological environments. This method holds potential for improving therapeutic outcomes by enabling precise control over where and when drugs are activated within the body (Alexander P. Gorka et al., 2014).
Environmental Sensing and Selective Complexation
Research into the selective complexation of ions in water highlights the use of compounds for environmental sensing. Ammonium boranes, for example, have been investigated for their ability to selectively bind fluoride and cyanide ions in aqueous solutions. This selectivity could be leveraged for the development of sensors capable of detecting these ions in environmental samples, potentially aiding in the monitoring and management of pollution (T. Hudnall & F. Gabbaï, 2007).
Synthesis of Non-Natural Amino Acids
The synthesis of non-natural amino acids, like 4-fluoroprolines, underscores the chemical versatility of fluoroaniline derivatives. These amino acids have significant applications in chemical biology, providing tools for studying protein structure, dynamics, and interactions. Practical routes for synthesizing various diastereomers of 4-fluoroproline from 4-hydroxyproline—a component of collagen—demonstrate the integration of fluorine atoms into biologically relevant molecules (M. Chorghade et al., 2008).
Propriétés
IUPAC Name |
2-cyclopentyloxy-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-8-5-6-10(13)11(7-8)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKPFCQCDYGDBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2-[(2-oxopropyl)sulfanyl]acetate](/img/structure/B2861031.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2861033.png)
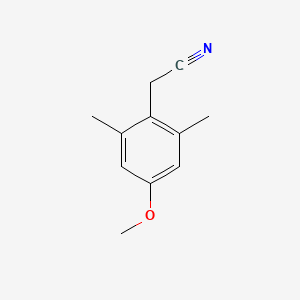
![N-(4-bromo-3-methylphenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2861035.png)

![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-4-hydroxybenzamide](/img/structure/B2861039.png)
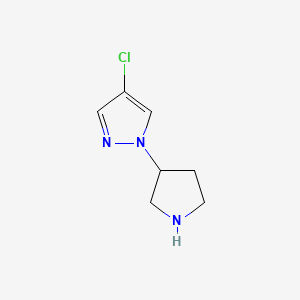
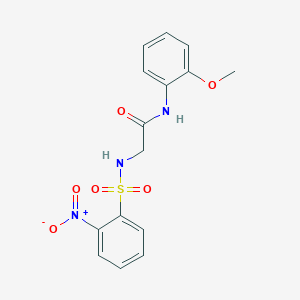
![9-(4-bromophenyl)-3-butyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2861044.png)

![2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2861047.png)

![(Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2861051.png)
